5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with a fluorophenylmethyl halide. The general synthetic route can be summarized as follows:
Formation of Hydrazide: The starting material, a fluorophenylmethyl hydrazide, is prepared by reacting 4-fluorobenzyl chloride with hydrazine hydrate.
Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the oxadiazole ring.
Thiol Formation: The resulting intermediate is treated with a suitable thiolating agent to introduce the thiol group, yielding this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs with different substituents. The fluorine atom increases the lipophilicity and membrane permeability of the compound, making it more effective in biological systems .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZKDZHJRRXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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